molecular formula C13H10N2O3 B1293959 N-(3-Nitrophenyl)benzamide CAS No. 4771-08-8

N-(3-Nitrophenyl)benzamide

Cat. No.: B1293959
CAS No.: 4771-08-8
M. Wt: 242.23 g/mol
InChI Key: WLUMOMGZPNOSOG-UHFFFAOYSA-N
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Description

Contextualization within Nitro-Substituted Amide Chemistry Research

Nitro-substituted amides, a class of compounds to which N-(3-Nitrophenyl)benzamide belongs, are of significant interest in organic and medicinal chemistry. The amide bond is a fundamental functional group in numerous biologically active molecules and pharmaceuticals. nih.govmdpi.com The presence of a nitro group, an electron-withdrawing moiety, on the aromatic ring significantly influences the compound's chemical reactivity, physical properties, and biological activity. ontosight.aiontosight.ai

Research in this area often focuses on leveraging the unique properties of the nitro group. For instance, the direct conversion of nitroarenes to N-aryl amides is an area of active investigation, as it offers a more cost-effective and sustainable synthetic route compared to methods starting from anilines. nih.govrsc.org The development of new synthetic methodologies, including metal-free and one-pot protocols, is a key objective in making the synthesis of these compounds more efficient and environmentally friendly. rsc.org Furthermore, nitroaromatic compounds are known for their diverse biological activities, making them attractive scaffolds for drug discovery. evitachem.com

Significance of this compound for Academic Inquiry

The academic significance of this compound stems from its utility as a versatile building block in organic synthesis and its potential applications in medicinal chemistry. ontosight.ai Its synthesis, typically achieved through the acylation of 3-nitroaniline (B104315) with benzoyl chloride, is a well-established reaction that can be optimized for high yield and purity. ontosight.ai

Key Research Applications:

Organic Synthesis: It is a key intermediate for creating more complex molecules. For instance, it has been used as a precursor for the synthesis of variously substituted chiral benzoxazepines. researchgate.net

Medicinal Chemistry: The compound and its derivatives are being investigated for a range of biological activities. ontosight.ai Studies have shown that compounds with nitrophenyl groups can exhibit significant antimicrobial properties. Additionally, derivatives of this compound have been explored as potential inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases.

Materials Science: Due to its electronic properties, there is potential for its use in the development of new materials, such as those for organic electronics. ontosight.ai

The structural and spectroscopic properties of this compound have been well-characterized using techniques like FT-IR and NMR spectroscopy, providing essential data for its identification and for understanding its chemical behavior.

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₃ nih.gov
Molecular Weight242.23 g/mol nih.gov
IUPAC NameThis compound nih.gov
Synonyms3'-Nitrobenzanilide, N-(m-Nitrophenyl)benzamide ontosight.ainih.gov
CAS Number4771-08-8 nih.gov
AppearanceWhite crystalline solid ontosight.ai
Melting Point~142-145°C (for 3-nitrobenzamide) ontosight.ai
Solubility (in water at pH 7.4)9.6 µg/mL nih.gov

Interactive Data Table: Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesSource
FT-IRAmide C=O stretch: 1650-1680 cm⁻¹; Nitro group absorption: 1520-1350 cm⁻¹
Proton NMR (¹H NMR)Aromatic protons: δ 7.5-8.5 ppm (multiplet); Amide NH proton: ~δ 10 ppm (singlet)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUMOMGZPNOSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052121
Record name 3'-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4771-08-8
Record name N-(3-Nitrophenyl)benzamide
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Record name Benzamide, N-(3-nitrophenyl)-
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Record name Benzamide, N-(3-nitrophenyl)-
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Record name 3'-Nitrobenzanilide
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Record name 3'-nitrobenzanilide
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Record name N-(3-Nitrophenyl)benzamide
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Advanced Synthetic Methodologies for N 3 Nitrophenyl Benzamide and Its Derivatives

Established Synthetic Pathways and Refinements

Traditional methods for the synthesis of N-(3-nitrophenyl)benzamide have been well-documented, with ongoing research aimed at refining these processes for improved efficiency and yield.

Acylation Reactions of 3-Nitroaniline (B104315)

The most direct and widely employed method for synthesizing this compound is the acylation of 3-nitroaniline with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common laboratory-scale procedure involves dissolving 3-nitroaniline in a suitable solvent, followed by the dropwise addition of benzoyl chloride. The reaction mixture is then stirred, often at room temperature, to facilitate the formation of the amide bond. For instance, a derivative, N-(3-nitrophenyl)cinnamamide, was synthesized by adding cinnamoyl chloride to a solution of 3-nitroaniline in diethyl ether at 0°C, followed by stirring at room temperature for three hours. mdpi.com

The choice of solvent and base can influence the reaction rate and yield. While traditional methods often employ solvents like diethyl ether, modern refinements focus on minimizing solvent use and exploring milder reaction conditions.

Ring-Opening Reactions for Benzamide (B126) Scaffolds

An alternative approach to constructing the benzamide scaffold involves the ring-opening of heterocyclic compounds, such as oxazolones (azlactones). These reactions offer a pathway to diverse benzamide derivatives.

The general principle involves the nucleophilic attack of an amine, in this case, 3-nitroaniline or a related amine, on the carbonyl group of the oxazolone (B7731731) ring. This attack leads to the opening of the ring and the formation of the corresponding N-substituted benzamide. For example, new 5-oxazolones have been synthesized and their ring-opening reactions with primary aryl amines have been studied to obtain new benzamide derivatives. researchgate.net This method is particularly valuable for creating a library of substituted benzamides by varying both the oxazolone and the amine starting materials.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another synthetic route, particularly for derivatives where a direct acylation might be challenging. In this approach, a nucleophile displaces a leaving group on an activated aromatic ring.

For the synthesis of N-(nitrophenyl)benzamide derivatives, this could involve the reaction of a benzamide anion with a dinitro-substituted benzene (B151609), such as 1,3-dinitrobenzene. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, for instance, proceeds via uncatalyzed nucleophilic substitution. semanticscholar.org Theoretical studies have also been conducted to understand the factors controlling the reaction direction and rate in the reaction of aromatic nitro compounds with nucleophiles. nih.gov This pathway is governed by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogues, aiming to reduce the environmental impact of chemical processes.

Solvent-Free and Catalyst-Free Reactions

A significant advancement in the green synthesis of amides is the development of solvent-free and catalyst-free reaction conditions. These methods not only reduce waste but also simplify the purification process.

The direct reaction of a carboxylic acid with an amine is a cornerstone of this approach. For example, various amides have been prepared in good yield by the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating in the absence of a solvent. A general, simple, and efficient green procedure for the acylation of alcohols, amines, and thiols has been developed by treatment with an acid anhydride (B1165640) or acid chloride at 80–85 °C under solvent- and catalyst-free conditions. nih.gov These reactions are often driven by heat, with the reactants themselves forming a melt or a solid-state mixture.

ReactantsConditionsYieldReference
Benzoic Acid, UreaBoric Acid, HeatGood bohrium.com
Alcohols/Amines/Thiols, Acid Anhydride/Chloride80-85°CHigh nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is well-suited for the synthesis of benzamides.

In a typical microwave-assisted procedure, the reactants are mixed, sometimes with a solid support or a minimal amount of a high-boiling solvent, and irradiated with microwaves. The synthesis of N-substituted 5-nitroanthranilic acid derivatives was achieved through a microwave-assisted, regioselective amination of 5-nitro-2-chlorobenzoic acid with various amines without any added solvent or catalyst, yielding up to >99% isolated product within 5-30 minutes at 80-120°C. mdpi.com Similarly, a variety of N-aryl β-nitroenamines were effectively transformed into 3-nitroindoles in good yields via a rapid microwave-assisted intramolecular arene-alkene coupling reaction. researchgate.net

The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

ReactantsConditionsTimeYieldReference
5-Nitro-2-chlorobenzoic acid, Amines80-120°C, Solvent-free5-30 min>99% mdpi.com
N-Aryl β-nitroenaminesMicrowave IrradiationRapidGood researchgate.net
2,4-Pentanedione, Diazotized Amines250 W8-9 minHigh nih.gov

Atom Economy and Reaction Mass Efficiency Optimization

The principles of green chemistry, particularly atom economy and reaction mass efficiency (RME), are critical in assessing the sustainability of chemical syntheses. jocpr.comlibretexts.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while RME provides a more practical measure by considering reaction yield and the stoichiometry of reactants. scranton.edu

A comprehensive search of chemical literature and databases did not yield any studies that specifically calculate or optimize the atom economy or reaction mass efficiency for the synthesis of this compound. Traditional methods for synthesizing benzanilides, such as the Schotten-Baumann reaction involving an amine (3-nitroaniline) and an acyl chloride (benzoyl chloride), generally exhibit lower atom economy due to the formation of stoichiometric byproducts (e.g., HCl, which is then neutralized by a base to form salts).

Catalytic methods, in principle, offer higher atom economy by minimizing the use of stoichiometric reagents. jocpr.com For instance, a direct catalytic amidation between benzoic acid and 3-nitroaniline would theoretically produce only water as a byproduct, leading to a significantly higher atom economy. However, no such specific catalytic route with calculated green chemistry metrics for this compound has been reported.

To illustrate the concept, a hypothetical comparison of synthetic routes for a generic benzanilide (B160483) is presented below.

Table 1: Hypothetical Green Metrics for Generic Benzanilide Synthesis

Synthetic Route Reactants Byproducts Theoretical Atom Economy (%)
Acyl Chloride Route Benzoyl Chloride, Aniline (B41778) HCl Lower
Catalytic Amidation Benzoic Acid, Aniline H₂O Higher

Note: This table is for illustrative purposes only and does not represent experimental data for this compound.

Catalytic Strategies in this compound Synthesis

Catalysis offers elegant and efficient pathways for amide bond formation. Various strategies have been developed for the synthesis of N-aryl amides, which could hypothetically be applied to this compound.

Brønsted and Lewis acids are known to catalyze amidation reactions, typically by activating the carboxylic acid component towards nucleophilic attack by the amine. uchicago.edu

Brønsted Acid Catalysis : Strong Brønsted acids can protonate the carbonyl oxygen of benzoic acid, enhancing its electrophilicity. This facilitates the attack by the weakly basic 3-nitroaniline. The electron-withdrawing nitro group on the aniline derivative decreases its nucleophilicity, potentially requiring harsher reaction conditions or more potent catalysts. morressier.com

Lewis Acid Catalysis : Lewis acids, such as boron-based reagents or metal triflates, can coordinate to the carbonyl oxygen, achieving a similar activation of the carboxylic acid. This approach has been widely used for the synthesis of various amides.

Despite the general utility of these methods, the scientific literature lacks specific examples of Brønsted or Lewis acid-catalyzed synthesis of this compound. Research in this area for structurally similar compounds is ongoing, but no dedicated studies on this specific molecule were found.

Transition metal catalysis is a powerful tool for constructing C-N bonds and is widely employed in the synthesis of N-aryl amides. acs.orgmdpi.com The most common methods involve the coupling of an aryl halide (or pseudo-halide) with an amide or an amine with a carboxylic acid derivative, catalyzed by palladium or copper complexes.

Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction typically couples an aryl halide with an amine. In the context of this compound synthesis, this could involve the coupling of 3-nitroaniline with a benzoyl partner or benzamide with a 3-nitrophenyl halide. The electronic properties of the 3-nitrophenyl group (electron-withdrawing) can influence the reactivity of the substrates in the catalytic cycle. core.ac.uk

Copper-Catalyzed Ullmann Condensation : This is a classical method for C-N bond formation. Modern variations of the Ullmann reaction use catalytic amounts of copper with various ligands to couple aryl halides with amines or amides, often under milder conditions than the original protocol.

A specific protocol for the transition metal-catalyzed synthesis of this compound is not well-documented. However, general conditions for the synthesis of related N-aryl benzamides are abundant in the literature. A hypothetical representation of catalyst systems is provided below.

Table 2: Potential Transition Metal Catalysts for N-Aryl Amide Synthesis

Metal Typical Ligands Common Substrates
Palladium (Pd) Phosphine-based (e.g., DPPF, Xantphos) Aryl halides, Amides/Amines
Copper (Cu) Diamines, Phenanthrolines Aryl halides, Amides/Amines

Note: This table represents general catalyst systems and not specific, optimized conditions for this compound.

Mechanistic Elucidation of Synthetic Transformations

The mechanisms of catalytic amide bond formation are complex and have been the subject of extensive research.

For transition metal-catalyzed reactions, the general mechanistic steps are as follows:

Oxidative Addition : The metal catalyst (e.g., Pd(0)) inserts into the aryl halide bond.

Coordination and Deprotonation : The amine or amide coordinates to the metal center, followed by deprotonation, often assisted by a base.

Reductive Elimination : The N-aryl amide product is formed, and the metal catalyst is regenerated.

The specific intermediates and the rate-determining step can vary depending on the metal, ligands, substrates, and reaction conditions. For electron-poor aryl halides, such as those derived from 3-nitroaniline, the oxidative addition step is generally faster, while the reductive elimination step might be influenced by the electronic nature of the coordinated amide. ibs.re.kr

For acid-catalyzed amidations, the mechanism typically involves the activation of the carboxylic acid, as previously mentioned, followed by nucleophilic attack of the amine to form a tetrahedral intermediate. Subsequent dehydration leads to the final amide product.

No specific mechanistic studies for the synthesis of this compound were found in the reviewed literature. Therefore, any discussion on the reaction mechanism would be speculative and based on established principles for related N-aryl amide syntheses.

Article on this compound Cannot Be Generated

A comprehensive and scientifically accurate article focusing solely on the spectroscopic and diffraction-based structural characterization of the chemical compound “this compound,” as per the detailed outline provided, cannot be generated at this time.

Despite conducting a series of targeted searches for experimental data, sufficient information detailing the specific vibrational frequencies (FT-IR, FT-Raman), nuclear magnetic resonance chemical shifts (¹H, ¹³C), and electronic transitions (UV-Vis) for this compound is not available in the public domain through the performed searches.

The strict instructions to adhere to a specific outline, include detailed research findings and data tables, and focus exclusively on this compound cannot be met without access to published experimental spectra and their corresponding analyses. The search results yielded information on related or similar compounds, but not the specific data required for the target molecule. Writing the article without this foundational data would not meet the quality, accuracy, and detail mandated by the instructions.

Therefore, until a citable scientific source containing the complete experimental spectroscopic characterization of this compound becomes available, it is not possible to produce the requested article.

Sophisticated Spectroscopic and Diffraction Based Structural Characterization

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for the verification of the molecular weight and the investigation of the fragmentation pathways of N-(3-Nitrophenyl)benzamide. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragments that provide conclusive evidence of its molecular structure.

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 242.23 g/mol . nih.gov The fragmentation pattern is dominated by cleavage of the amide bond, a characteristic feature of benzanilide (B160483) derivatives. The most abundant fragment ion in the spectrum is consistently reported at m/z 105. nih.gov This peak corresponds to the formation of the stable benzoyl cation, [C₆H₅CO]⁺. Subsequent fragmentation of the benzoyl cation can lead to the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation, [C₆H₅]⁺, which is observed at m/z 77. The presence of these key fragments confirms the core benzamide (B126) structure of the molecule.

m/z (Mass/Charge Ratio)Assigned Fragment IonChemical Formula
242Molecular Ion [M]⁺[C₁₃H₁₀N₂O₃]⁺
105Benzoyl Cation[C₇H₅O]⁺
77Phenyl Cation[C₆H₅]⁺

Single-Crystal X-ray Diffraction (SCXRD) Studies

A comprehensive search of the published scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction structure for the specific compound this compound has not been publicly reported. While crystallographic data are available for closely related isomers and derivatives, such as 4-Nitro-N-(3-nitrophenyl)benzamide and 2-Hydroxy-N-(3-nitrophenyl)benzamide, these data cannot be extrapolated to this compound itself. nih.govnih.gov Substitutional changes and even the relocation of the nitro group from the meta to other positions significantly influence molecular conformation and crystal packing forces, including hydrogen bonding and π-π stacking interactions. Therefore, without a determined crystal structure for this compound, a quantitative analysis of its specific solid-state architecture is not possible.

Determination of Molecular Conformation and Dihedral Angles

Specific dihedral angles, which define the three-dimensional shape and conformation of the this compound molecule in the solid state, remain undetermined in the absence of SCXRD data. This includes the critical angle between the planes of the two aromatic rings.

Analysis of Intermolecular Hydrogen Bonding Networks

A detailed analysis of the intermolecular hydrogen bonding network, which governs the assembly of molecules in the crystal lattice, cannot be performed. The identification of hydrogen bond donors and acceptors (such as the amide N-H group and the oxygen atoms of the nitro and carbonyl groups) and the precise measurement of bond lengths and angles are contingent upon crystallographic analysis.

Investigation of π-π Stacking Interactions in Crystalline Architectures

The potential for π-π stacking interactions between the aromatic rings of adjacent this compound molecules is significant for understanding its crystalline architecture. However, a quantitative characterization of these interactions, including the measurement of centroid-centroid distances and ring slippage, requires precise atomic coordinates from an SCXRD study, which is not currently available.

Computational and Theoretical Investigations of N 3 Nitrophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting and understanding the structural and electronic properties of molecules. These computational methods provide detailed insights into molecular geometries, vibrational frequencies, and electronic behavior, often complementing and guiding experimental findings. For N-(3-Nitrophenyl)benzamide, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its characteristics at the atomic level.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it suitable for studying complex molecules. explorationpub.cominpressco.com

For molecules structurally similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are performed to determine the most stable conformation (optimized geometry). researchgate.netresearchgate.net This process involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. The theoretical results are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. nih.gov

For instance, in a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations using the B3LYP/6-31G(d,p) basis set were shown to accurately reproduce the structural parameters. nih.gov This level of theory is widely applied to predict the geometries of various organic molecules, providing a reliable foundation for further electronic property analysis. researchgate.netresearchgate.net

Optimized Geometrical Parameters (Illustrative) Note: The following table contains representative data for benzamide (B126) derivatives calculated using DFT methods, illustrating the type of parameters obtained in such studies.

ParameterBond/AngleCalculated Value (B3LYP)
Bond Lengths (Å) C=O~ 1.25 Å
C-N (amide)~ 1.36 Å
N-H~ 1.01 Å
C-C (aromatic)~ 1.39 - 1.41 Å
C-N (nitro)~ 1.48 Å
N=O (nitro)~ 1.23 Å
Bond Angles (º) O=C-N~ 122°
C-N-C~ 128°
C-N-H~ 115°
O-N-O (nitro)~ 124°
Dihedral Angles (º) Phenyl Ring 1 vs. Amide PlaneVaries
Phenyl Ring 2 vs. Amide PlaneVaries

Hartree-Fock (HF) and Post-HF Level Computations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org It serves as the starting point for more advanced, and computationally intensive, post-HF methods. In HF theory, the electron-electron repulsion is treated in an average way, rather than considering instantaneous interactions, which is a key approximation of the method. wikipedia.org

HF calculations are often performed alongside DFT studies to provide a comparative analysis of molecular properties. researchgate.netacadpubl.eu For example, in a study on 2-nitro-N-(4-nitrophenyl) benzamide, both DFT (B3LYP) and HF methods with a 6–31G(d,p) basis set were used to investigate the optimized molecular structure, including bond lengths and angles. researchgate.net The results from both methods were found to be in good agreement with each other, lending confidence to the theoretical predictions. researchgate.net While DFT methods generally provide better correlation energy, HF is a valuable tool, particularly for understanding fundamental electronic structure without empirical parameters. wikipedia.orgacadpubl.eu

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational analyses provide critical insights into how electrons are distributed and how they behave within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

For this compound and related compounds, the HOMO and LUMO energies are calculated using DFT methods. researchgate.netnih.gov In a study on a similar compound, N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, the HOMO-LUMO energy gap was determined to be 5.521 eV, indicating good molecular stability. researchgate.net The distribution of these orbitals reveals important information; typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, indicating likely sites for charge transfer. nih.gov

Quantum Chemical Parameters Derived from HOMO-LUMO Energies (Illustrative)

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Related to the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often found around electronegative atoms like oxygen. researchgate.netnih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H). researchgate.netnih.gov

Green regions denote neutral or near-zero potential.

For benzamide derivatives, MEP maps clearly show the negative potential concentrated around the carbonyl oxygen and the oxygen atoms of the nitro group, identifying them as centers of electrophilicity. researchgate.netresearchgate.net Conversely, the positive potential is localized on the amide (N-H) proton and the aromatic protons, highlighting them as nucleophilic sites. nih.gov This analysis provides a clear, visual guide to the molecule's reactive behavior. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and bonding within a molecule by describing the Lewis-like bonding pattern of electron pairs. multidisciplinaryjournals.com It examines intramolecular interactions, such as hyperconjugation, which result from charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. nih.govmultidisciplinaryjournals.com

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. multidisciplinaryjournals.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes. These calculations allow for the simulation of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm structural assignments and understand electronic transitions.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step is crucial as the accuracy of the predicted spectra is highly dependent on the correctness of the calculated molecular geometry. Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The NIST WebBook provides an experimental gas-phase IR spectrum for N-(m-Nitrophenyl)benzamide which can be used for comparison. nist.gov

The assignment of the calculated vibrational modes is performed by analyzing the potential energy distribution (PED). For this compound, key vibrational modes include the N-H stretch of the amide group, the C=O stretch, the symmetric and asymmetric stretches of the NO2 group, and various aromatic C-H and C-C stretching and bending modes. esisresearch.orgesisresearch.orgresearchgate.net Studies on similar benzamide derivatives provide a basis for these assignments. For instance, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹, while the C=O stretching vibration gives a strong absorption band around 1650-1700 cm⁻¹. The NO2 group is characterized by strong asymmetric and symmetric stretching vibrations, usually found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. esisresearch.org

Electronic absorption spectra (UV-Vis) are predicted using TD-DFT calculations performed on the optimized ground-state geometry. This method provides information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions by analyzing the molecular orbitals involved. qu.edu.qaresearchgate.net For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and the nature of these transitions. mdpi.com Computational studies on related nitroaromatic compounds show that the main absorption bands are often due to intramolecular charge transfer from the benzoyl moiety to the nitrophenyl ring. arxiv.orgrsc.org

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Typical Experimental Range (cm⁻¹)
N-H Stretch3350 - 34503300 - 3500
Aromatic C-H Stretch3050 - 31503000 - 3100
C=O Stretch1670 - 16901650 - 1700
N-H Bend / C-N Stretch1580 - 16201550 - 1650
NO₂ Asymmetric Stretch1520 - 15401510 - 1560
Aromatic C=C Stretch1450 - 16001450 - 1600
NO₂ Symmetric Stretch1340 - 13601335 - 1370
Transition Calculated Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁320 - 340> 0.1HOMO → LUMO (π → π)
S₀ → S₂280 - 300> 0.1HOMO-1 → LUMO (π → π)
S₀ → S₃250 - 270> 0.2HOMO → LUMO+1 (π → π*)

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the reaction mechanisms involving this compound, including its synthesis and potential decomposition pathways. By employing methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A key aspect of this modeling is the location of transition states, which are first-order saddle points on the PES, representing the highest energy barrier along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For the synthesis of this compound, which typically involves the acylation of 3-nitroaniline (B104315) with benzoyl chloride, computational models can be used to compare different possible mechanisms, such as a concerted versus a stepwise pathway. The calculations can help determine the most favorable reaction pathway by comparing the activation energies of the different transition states.

Furthermore, computational studies can investigate the thermal or photochemical decomposition of this compound. For instance, studies on the pyrolysis of related amide compounds have shown that decomposition can proceed through a six-membered transition state involving the transfer of a hydrogen atom. nih.gov By calculating the activation energies for various potential decomposition pathways, it is possible to predict the most likely products and the conditions under which decomposition will occur.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. An IRC calculation follows the reaction path downhill from the transition state to the connected reactants and products, thereby confirming that the located transition state indeed connects the desired species on the PES. researchgate.net

The insights gained from these computational models are invaluable for understanding the reactivity of this compound and for optimizing reaction conditions for its synthesis or predicting its stability.

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Synthesis (Acylation)DFT (B3LYP/6-31G(d))15 - 25
Thermal DecompositionDFT (B3LYP/6-31G(d))35 - 50

Supramolecular Architectures and Crystal Engineering of N 3 Nitrophenyl Benzamide

Hydrogen Bonding Motifs and Networks

Hydrogen bonds are fundamental non-covalent interactions that govern the assembly of molecules in the crystalline state, dictating their packing and, consequently, their physical properties. In benzamide (B126) derivatives, N-H···O and C-H···O interactions are common, leading to the formation of predictable patterns or synthons. However, specific experimental data from single-crystal X-ray diffraction studies for N-(3-Nitrophenyl)benzamide, which would be necessary to definitively identify its hydrogen bonding motifs and networks, are not available in the reviewed literature. For instance, studies on the related compound 4-Nitro-N-(3-nitrophenyl)benzamide show the presence of intermolecular C-H···O hydrogen bonds that link molecules into chains and layers. nih.gov

Intramolecular hydrogen bonds form between atoms within the same molecule. In substituted benzanilides, these can occur between the amide proton and a substituent on an adjacent ring, leading to the formation of characteristic ring motifs, often described by graph-set notation (e.g., S(6)). A thorough search of crystallographic databases and chemical literature did not yield any studies that specifically detail the intramolecular hydrogen bonding patterns for this compound. The presence and nature of such bonds are contingent on the specific conformation adopted by the molecule in the solid state, which remains uncharacterized. In a derivative, 2-Hydroxy-N-(3-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond results in an S(6) ring motif. researchgate.net

The self-assembly of molecules into larger, ordered structures is often directed by intermolecular hydrogen bonds. These interactions can create one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. For benzamides, N-H···O hydrogen bonds between amide groups are a prevalent motif, often forming chains or dimers. Analysis of related structures, such as N-(3-nitrophenyl)cinnamamide, reveals that molecules are connected through N–H⋯O and C–H⋯O interactions. Without a determined crystal structure for this compound, a description of its intermolecular hydrogen bond-directed assembly remains speculative.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different close contacts. This analysis requires crystallographic information file (CIF) data from X-ray diffraction experiments. As no such data has been published for this compound, a Hirshfeld surface analysis has not been performed.

The Hirshfeld surface, typically colored according to properties like dnorm, allows for the visualization of the molecular interaction landscape. Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. This visual representation is crucial for understanding the forces that stabilize the crystal lattice. The absence of a crystal structure for this compound precludes the generation of these visualizations.

Polymorphism and Cocrystallization Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Polymorphs can exhibit different physical properties, which is of critical importance in fields like pharmaceuticals and materials science. Cocrystallization involves crystallizing two or more different molecules together in a stoichiometric ratio to form a new crystalline solid. A review of the existing literature indicates that there are no published studies on the polymorphic behavior or cocrystal formation of this compound. Research on other benzamide derivatives has shown that polymorphism is a common phenomenon, often arising from different hydrogen-bonding patterns or molecular conformations. mdpi.commdpi.com However, no such investigations have been reported for the title compound.

Exploration of Different Crystalline Forms and Their Stability

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in crystal engineering as different polymorphs of a compound can exhibit widely varying physical properties. For many related N-arylbenzamides, multiple polymorphs have been successfully isolated and characterized, with their relative thermodynamic stabilities determined through techniques like differential scanning calorimetry (DSC) and solvent-mediated conversion experiments. rsc.orgmdpi.com

However, for the specific compound this compound, a detailed exploration of its polymorphic landscape is not extensively documented in publicly available literature. While the broader benzamide class of molecules is known to exhibit polymorphism, often influenced by impurities or specific crystallization conditions, dedicated studies identifying different crystalline forms of this compound and evaluating their relative stabilities have not been reported. nih.govresearchgate.net

Design and Synthesis of Cocrystals Involving this compound Derivatives

Cocrystallization is a primary strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining a target molecule with a secondary component, known as a coformer, in a specific stoichiometric ratio within a crystal lattice. The design of cocrystals often relies on predictable, strong intermolecular interactions, such as the acid-amide heterosynthon formed between a carboxylic acid and an amide. nih.gov

While screening studies have been conducted on various benzamides and their derivatives with coformers like carboxylic acids, there are no specific reports on the successful design and synthesis of cocrystals involving this compound. nih.govbiointerfaceresearch.com Co-crystal screening of related molecules like 3-nitrobenzamide (B147352) has been mentioned in the context of solubility-based approaches, but detailed structural and synthetic data for cocrystals of this compound remain unavailable in the reviewed literature. crystallizationsystems.com

Mechanochemical Approaches to Polymorph and Cocrystal Formation

Mechanochemistry, which utilizes mechanical force through methods like grinding or milling to induce chemical transformations, has become a prominent green chemistry tool for accessing novel polymorphs and cocrystals. nih.govmdpi.com Techniques such as neat grinding (NG) and liquid-assisted grinding (LAG) are often effective in producing solid forms that are inaccessible through traditional solution-based methods. researchgate.netref.ac.uk These solvent-free or low-solvent methods can alter the thermodynamic and kinetic landscape of crystallization.

The application of mechanochemical approaches specifically to this compound has not been documented. Studies on other benzamides have shown that mechanochemistry can drive the conversion between polymorphs or facilitate the formation of cocrystals. nih.govresearchgate.net However, research detailing the use of ball milling, grinding, or other mechanosynthetic techniques to explore the polymorphs or cocrystals of this compound is not present in the available scientific literature.

Crystal Packing and Lattice Energy Minimization

While a definitive crystal structure for this compound is not available for a detailed analysis, studies on closely related analogs provide insight into the expected interactions. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, which connect molecules into ribbons. mdpi.com These ribbons are further arranged into layers via π–π stacking interactions between the aromatic rings. mdpi.com Similarly, the packing in 4-Nitro-N-(3-nitrophenyl)benzamide involves intermolecular C—H⋯O interactions and stacking of the benzene (B151609) rings. nih.gov

Computational methods, including DFT calculations and Hirshfeld surface analysis, are often used to quantify molecular interaction energies and understand the forces driving crystal packing. iucr.orgresearchgate.net Such studies allow for the calculation of lattice energy, which helps in predicting the most stable packing arrangements. For this compound, a theoretical study would likely reveal significant contributions from hydrogen bonding involving the amide N-H donor and the carbonyl and nitro group oxygen acceptors, as well as dispersion forces from π-π stacking. However, specific experimental data on its crystal packing and lattice energy calculations are not currently reported.

Coordination Chemistry of N 3 Nitrophenyl Benzamide Derivatives As Ligands

Design and Synthesis of Metal Complexes

The design of metal complexes with N-(3-Nitrophenyl)benzamide derivatives hinges on the ligand's potential coordination sites: the carbonyl oxygen and the amide nitrogen. The electronic and steric effects of the substituents on both phenyl rings play a crucial role in determining the stability and geometry of the resulting complexes. The electron-withdrawing nature of the nitro group in the 3-position of the N-phenyl ring is anticipated to decrease the electron density on the amide nitrogen, potentially influencing its donor capability.

The synthesis of metal complexes involving benzamide-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the dissolution of both the ligand and the metal salt, facilitating the complexation reaction. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

In a typical synthetic procedure, a solution of the this compound derivative is treated with a stoichiometric amount of a metal salt, such as a chloride, nitrate, or acetate salt of a transition metal. The reaction mixture is often stirred at room temperature or heated under reflux to promote the formation of the complex. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, the synthesis of transition metal complexes with related benzohydroxamic acids has been achieved by refluxing a 2:1 molar ratio of the ligand with transition metal salts in toluene, utilizing a Dean Stark apparatus to remove water. While specific synthetic details for this compound complexes are not extensively documented in the available literature, the general principles of coordination chemistry suggest that similar methods would be applicable. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants.

The design of these complexes can also involve the introduction of other ancillary ligands to satisfy the coordination sphere of the metal ion, leading to the formation of mixed-ligand complexes. This strategy allows for the fine-tuning of the electronic and steric properties of the final coordination compound.

Spectroscopic Characterization of Ligand-Metal Interactions (IR, UV-Vis, ESR)

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the binding sites of the benzamide (B126) ligand to the metal ion. Key vibrational bands to monitor include the N-H stretching frequency, the C=O (Amide I) stretching frequency, and the C-N stretching coupled with N-H bending (Amide II) frequency.

Upon coordination to a metal ion, the vibrational frequencies of the groups involved in bonding are expected to shift. If coordination occurs through the carbonyl oxygen, a decrease in the ν(C=O) frequency is anticipated due to the weakening of the C=O bond. Conversely, if coordination involves the amide nitrogen, a shift in the ν(N-H) frequency and changes in the Amide II band would be observed. For example, in the characterization of N-methyl-o-methoxybenzohydroxamic acid and its metal complexes, spectroscopic studies indicated that the ligand acts as a bidentate chelate, coordinating through the O, O donor sites.

Interactive Data Table: Representative IR Spectral Data for Benzamide Ligands and their Metal Complexes

Compound/Complexν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(M-O) (cm⁻¹)ν(M-N) (cm⁻¹)
Benzamide Ligand (Hypothetical)~3300~1660--
[M(Benzamide)₂X₂] (Oxygen coord.)~3300~1630~500-
[M(Benzamide)₂X₂] (Nitrogen coord.)~3250~1660-~450

Note: The data in this table is hypothetical and serves to illustrate the expected shifts in IR frequencies upon coordination. Actual values will vary depending on the specific metal and ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The d-d transitions are typically weak and appear in the visible region of the spectrum, and their positions and intensities are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Charge transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally more intense and occur in the ultraviolet or visible region. For complexes of this compound, the presence of the nitro group and the phenyl rings gives rise to π → π* and n → π* transitions. Upon coordination, the positions and intensities of these bands may shift, providing further evidence of complex formation. For instance, in the UV-vis spectra of some iron(III) complexes with benzimidazole-containing ligands, the UV bands were observed to be blue-shifted upon coordination. jocpr.com

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a technique applicable to complexes containing unpaired electrons, i.e., paramagnetic metal ions such as Cu(II), Mn(II), and high-spin Fe(III). The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, including the geometry of the complex and the nature of the metal-ligand bonding.

X-ray Crystallography of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Although no crystal structures of metal complexes with this compound as a ligand are reported in the searched literature, the crystal structure of a related compound, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, has been determined. In this structure, the molecules are linked by N–H···O and C–H···O hydrogen bonds. researchgate.net The analysis of such structures provides valuable insights into the potential coordination modes of the benzamide functional group and the role of the nitro substituent in directing the crystal packing through intermolecular interactions.

For a hypothetical mononuclear complex of this compound, [M(this compound)₂X₂], X-ray crystallography could reveal whether the ligand coordinates in a monodentate fashion through the carbonyl oxygen or the amide nitrogen, or potentially in a bidentate or bridging mode under certain conditions. The dihedral angles between the phenyl rings and the planarity of the amide group upon coordination would also be precisely determined.

Interactive Data Table: Crystallographic Data for a Representative Nitro-Substituted Benzamide Derivative

ParameterValue for N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide researchgate.net
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)13.4700(8)
b (Å)19.9078(16)
c (Å)13.8940(8)
β (°)95.174(5)
Volume (ų)3710.6(4)

This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the metal-ligand bonding and electronic structure of coordination compounds. These studies can complement experimental data and provide insights into aspects that are difficult to probe experimentally.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the electronic properties of the complexes and the nature of the metal-ligand interactions. For example, the energy gap between the HOMO and LUMO can be related to the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum.

Natural Bond Orbital (NBO) analysis can be employed to quantify the donor-acceptor interactions between the ligand and the metal ion, providing a more detailed picture of the covalent and electrostatic contributions to the metal-ligand bond. For instance, DFT calculations on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide were used to analyze the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP) map. researchgate.net

Electrochemical Investigations of Metal Complexes

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of metal complexes. These investigations can reveal information about the stability of different oxidation states of the metal ion in the complex and the effect of the ligand environment on the redox potentials.

The cyclic voltammogram of a metal complex can show reversible or irreversible redox processes corresponding to the oxidation or reduction of the metal center. The potentials at which these processes occur (anodic and cathodic peak potentials) are influenced by the nature of the ligand. Electron-donating groups on the ligand generally stabilize higher oxidation states of the metal, shifting the redox potentials to more negative values, while electron-withdrawing groups, such as the nitro group in this compound, are expected to stabilize lower oxidation states, shifting the potentials to more positive values.

A study on the voltammetric behavior of six nitro-substituted benzamides, though not specifically this compound, revealed that the electrochemical reduction of the aryl-nitro group is a key feature. researchgate.net The cyclic voltammograms typically showed an irreversible reduction of the nitro group to a hydroxylamine, followed by a reversible process attributed to the hydroxylamine/nitroso redox couple. researchgate.net For metal complexes of this compound, the electrochemical behavior would likely involve both the redox activity of the metal center and the nitro group on the ligand.

Interactive Data Table: Representative Electrochemical Data for a Transition Metal Complex

Complex (Hypothetical)Epc (V)Epa (V)ΔEp (mV)Redox Couple
[Fe(L)₂(NO₃)]NO₃-0.45-0.3780Fe(III)/Fe(II)
[Cu(L)₂(NO₃)]NO₃-0.28-0.1990Cu(II)/Cu(I)

Note: L represents a benzamide-type ligand. The data is hypothetical and illustrates the type of information obtained from cyclic voltammetry.

Catalytic Research Applications Involving N 3 Nitrophenyl Benzamide Scaffolds

Investigation of N-(3-Nitrophenyl)benzamide as a Component in Catalytic Systems

A comprehensive review of the scientific literature reveals a notable lack of studies specifically investigating this compound as a primary catalyst or as a significant component within a catalytic system. While the synthesis and chemical properties of this compound are documented, its direct application in catalysis does not appear to be a current focus of published research. There are no readily available reports detailing its use as a ligand for metal catalysts, as an organocatalyst, or as a precursor to a catalytically active species in a way that has been systematically studied and reported. This absence of data suggests that the potential of this compound in the field of catalysis remains largely unexplored.

Investigation of Bioactive Interactions and Mechanisms

Structure-Activity Relationship (SAR) Studies of N-(3-Nitrophenyl)benzamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key chemical features responsible for their biological effects. For derivatives of this compound, SAR studies have revealed critical insights into the role of various substituents and their positions on the aromatic rings.

Research into nitrobenzamide derivatives has highlighted the significance of the nitro (NO₂) group's placement. For instance, in studies on antimycobacterial agents, the presence of a nitro group at the 3-position of the benzene (B151609) ring was found to be a primary determinant of in vitro activity. mdpi.com Relocating this group to the 4-position or substituting it entirely was shown to significantly reduce the compound's effectiveness. mdpi.com However, it was also noted that replacing the nitro group in the 5-position with a trifluoromethyl (CF₃) group could maintain most of the activity, suggesting that strong electron-withdrawing features in specific locations are key. mdpi.com

In a different context, SAR studies on niclosamide (B1684120) derivatives for neuroprotective functions showed that the 4'-nitro group could be replaced by an azide (B81097) (N₃) or a trifluoromethyl (CF₃) group while preserving activity. nih.gov This indicates that for certain biological targets, the electronic properties of the substituent are more critical than the specific presence of a nitro group. Conversely, replacing the nitro group with an amino (NH₂) group led to a significant decrease in neuroprotective activity. nih.gov

Further studies on benzamide (B126) derivatives as antidiabetic agents indicated that the presence of both an electron-donating group (like methyl, -CH₃) and an electron-withdrawing group (like nitro, -NO₂) on the phenyl ring strongly favored inhibitory activity against enzymes such as α-glucosidase and α-amylase. nih.gov This synergistic effect of substituent electronics underscores the complexity of SAR and its dependence on the specific biological target.

Table 1: Summary of Key SAR Findings for this compound Analogs

Structural Moiety Modification Impact on Biological Activity Reference
Nitro Group Position Moved from 3-position to 4-position Significantly diminished antimycobacterial activity mdpi.com
4'-Nitro Group Replaced with N₃ or CF₃ Maintained neuroprotective activity nih.gov
4'-Nitro Group Replaced with NH₂ Significantly decreased neuroprotective activity nih.gov
Phenyl Ring Substituents Addition of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups Enhanced antidiabetic (α-glucosidase and α-amylase inhibition) activity nih.gov

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets and elucidating the binding interactions of small molecules like this compound derivatives at the atomic level.

Docking studies have been successfully applied to understand the anti-inflammatory potential of nitro-substituted benzamides. In one study, derivatives were docked into the active site of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. The results revealed that compounds with an optimal number and orientation of nitro groups demonstrated more efficient binding to the enzyme. nih.govresearchgate.net This suggests that the nitro groups contribute significantly to the binding affinity, likely through specific polar interactions with amino acid residues in the active site. nih.govresearchgate.net

Similarly, in the pursuit of novel antidiabetic agents, molecular docking was used to investigate the interaction of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives with α-glucosidase and α-amylase. The simulations showed reasonable dock scores and detailed the binding interactions within the active sites of these enzymes, corroborating the in vitro inhibitory activity observed for the compounds. tandfonline.com The ability to visualize these interactions helps in designing more potent and selective inhibitors.

The process of target identification often involves screening a compound against a panel of known biological targets. Computational methods can accelerate this process by predicting which proteins a given molecule is likely to bind. nih.gov For benzamide derivatives, docking simulations can help prioritize potential targets for further experimental validation, saving time and resources in the drug discovery pipeline. mdpi.comderpharmachemica.com The binding energy calculated from these simulations provides a quantitative estimate of the binding affinity, with lower energy values indicating a more stable protein-ligand complex. derpharmachemica.com

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

Compound Class Target Protein(s) Key Findings Reference(s)
Nitro-substituted benzamides Inducible Nitric Oxide Synthase (iNOS) Compounds with an optimal number and orientation of nitro groups showed more efficient binding. nih.govresearchgate.net
Sulfamoyl-nitrobenzamide derivatives α-Glucosidase, α-Amylase Docking scores and binding interactions correlated with in vitro enzyme inhibition. tandfonline.com
Pyridine-thiourea derivatives S. aureus DNA Gyrase, E. coli DNA Gyrase Compounds established hydrogen bonds with the target receptors, indicating favorable interactions. mdpi.com

Computational Studies of Biological Activity Mechanisms

Beyond docking, a range of computational methods are employed to predict the properties and understand the mechanisms of action of this compound and its analogs. These in silico studies encompass the prediction of pharmacokinetic properties (ADMET) and the use of molecular dynamics to simulate the behavior of the ligand-protein complex over time.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital in early-stage drug discovery to filter out compounds with unfavorable properties. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, computational analysis showed they fulfilled Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. nih.gov The predictions also indicated negligible toxicity and favorable solubility and absorption profiles. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of a ligand within the binding site of its target protein. By simulating the movements of atoms over time, MD can confirm whether the binding pose predicted by docking is stable. For potent antidiabetic benzamide derivatives, MD simulations of the ligand-protein complex suggested the stability of the most active compounds at the binding site of their target enzymes. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. 2D and 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For 3-nitro-2,4,6-trihydroxy benzamides, QSAR models were developed using physicochemical descriptors like logP (partition coefficient), molar refractivity, and polarizability to predict their inhibitory activity. researchgate.net Such models can guide the synthesis of new derivatives with potentially enhanced activity. semanticscholar.orgresearchgate.net These computational approaches collectively provide a comprehensive profile of a compound's potential biological activity and mechanism, guiding further experimental investigation. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Niclosamide
Acarbose
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide

Q & A

Q. What are the common synthetic routes for preparing N-(3-Nitrophenyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via condensation reactions. A common approach involves reacting 3-nitrobenzaldehyde with a benzamide precursor under acidic or basic conditions. Ethanol or methanol is often used as a solvent, with catalysts like acetic acid or p-toluenesulfonic acid (PTSA) to accelerate the reaction. Optimization includes controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • FT-IR : Focus on the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹) .
  • NMR : In 1^1H NMR, the aromatic protons of the benzamide and nitrophenyl moieties appear as distinct multiplet regions (δ 7.5–8.5 ppm). The amide NH proton is typically observed as a singlet (~δ 10 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry, with hydrogen bonds (N–H···O, C–H···O) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve the molecular structure of this compound derivatives, and what software tools are recommended for data analysis?

  • Methodological Answer : Single-crystal XRD analysis involves data collection using diffractometers (e.g., Oxford Xcalibur) and refinement via programs like SHELXL for small-molecule structures . Hydrogen-bonding networks can be visualized using ORTEP-III for thermal ellipsoid plots . For comprehensive crystallographic suites, WinGX integrates tools for structure solution and refinement . Example: A bis-amide derivative of this compound showed intermolecular N–H···O bonds contributing to crystal packing, validated via Hirshfeld surface analysis .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) of this compound analogs in medicinal chemistry?

  • Methodological Answer :
  • Functional Group Modification : Replace the nitro group with halogens (e.g., Cl, F) or amines to assess bioactivity changes. For instance, trifluoromethyl groups enhance metabolic stability .
  • Biological Assays : Test analogs against targets like SIRT2 (e.g., AK-1, a derivative with IC₅₀ = 13 μM) to correlate substituent effects with inhibitory potency .
  • Comparative Analysis : Use toxicity profiles (e.g., LD₉₅ values) to rank substituent efficacy, as seen in benzamide SAR studies where N-ethyl groups improved activity over N-phenyl analogs .

Q. How do computational methods like Density Functional Theory (DFT) contribute to understanding the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d)) predict electronic properties such as HOMO-LUMO gaps, which correlate with charge transfer and reactivity. For example, a bis-amide derivative exhibited a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular Electrostatic Potential (MEP) maps reveal nucleophilic/electrophilic sites, guiding synthetic modifications .

Data Contradiction and Validation

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions in unit cell parameters or hydrogen-bonding patterns may arise from polymorphic variations. Validate using:
  • Multi-Software Refinement : Cross-check results with SHELXL (for precision) and Olex2 (for visualization) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···H vs. H···O contributions) to resolve packing ambiguities .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.